![molecular formula C13H5ClN4 B3050124 3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23773-23-1](/img/structure/B3050124.png)
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
Overview
Description
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, commonly known as CTCN, is a chemical compound that has been widely studied for its potential applications in various fields. CTCN is a cyclopropane-based compound that contains four carbonitrile groups attached to the cyclopropane ring. It is a white crystalline solid that is insoluble in water but soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
CTCN has been studied for its potential applications in various fields such as organic chemistry, materials science, and medicinal chemistry. In organic chemistry, CTCN has been used as a building block for the synthesis of other cyclopropane-based compounds. In materials science, CTCN has been explored for its potential as a precursor for the synthesis of carbon nanotubes and other carbon-based materials. In medicinal chemistry, CTCN has been investigated for its potential as a drug candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of CTCN is not fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, CTCN has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, CTCN can increase the levels of acetylcholine in the brain, which may have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
CTCN has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, CTCN has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using CTCN in lab experiments is its relatively simple synthesis method. Additionally, CTCN is a stable compound that can be easily stored and transported. However, one limitation of using CTCN is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of CTCN. One area of research could be the development of new synthetic methods for the production of CTCN and related compounds. Another area of research could be the exploration of CTCN's potential as a drug candidate for the treatment of neurodegenerative diseases. Additionally, CTCN's potential as a precursor for the synthesis of carbon-based materials could be further investigated.
properties
IUPAC Name |
3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClN4/c14-10-4-2-1-3-9(10)11-12(5-15,6-16)13(11,7-17)8-18/h1-4,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORFVGLPTNZPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C2(C#N)C#N)(C#N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294874 | |
Record name | 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
CAS RN |
23773-23-1 | |
Record name | NSC98474 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98474 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-chlorophenyl)cyclopropane-1,1,2,2-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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